![molecular formula C8H14FNO2 B1490112 2-(3-Fluoropyrrolidin-1-yl)butanoic acid CAS No. 2026161-50-0](/img/structure/B1490112.png)
2-(3-Fluoropyrrolidin-1-yl)butanoic acid
Overview
Description
2-(3-Fluoropyrrolidin-1-yl)butanoic acid, also known as 3-Fluoro-2-pyrrolidinobutanoic acid or 3-FPBA, is a fluorinated organic compound that has been studied for its potential biological, biochemical, and physiological applications. It has been used as a model compound to evaluate the effects of fluorination on the activity of a variety of compounds. In addition, 3-FPBA has been used in the synthesis of various compounds, such as N-alkylated derivatives and amino acids.
Scientific Research Applications
Antimicrobial Activity
The pyrrolidinone derivatives, which include “2-(3-Fluoropyrrolidin-1-yl)butanoic acid,” have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt vital processes, leading to the inhibition of bacterial growth .
Anticancer Activity
Research has shown that compounds with a pyrrolidinone moiety can exhibit anticancer properties. They can interfere with the replication of cancer cells and induce apoptosis, making them valuable in the development of new chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidinone derivatives is significant. They can modulate the body’s inflammatory response by inhibiting the production of pro-inflammatory cytokines, which are crucial in the treatment of chronic inflammatory diseases .
Antidepressant Activity
Pyrrolidinone derivatives have been studied for their antidepressant effects. They may affect neurotransmitter levels in the brain, particularly serotonin and dopamine, which are often imbalanced in depressive disorders .
Anti-HCV Activity
These compounds have shown promise in the treatment of Hepatitis C Virus (HCV) infections. They can inhibit the replication of the virus, providing a potential pathway for the development of new antiviral drugs .
Industrial Applications
Beyond their biological applications, pyrrolidinone derivatives are also valuable in industrial settings. They can be used in the synthesis of various alkaloids and unusual β-amino acids, which have applications ranging from pharmaceuticals to agrochemicals .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The fluorine atom and the carboxylic acid group could potentially interact with various biological targets, but without specific studies, it’s hard to identify the exact targets.
Mode of Action
Again, without specific studies, it’s difficult to say exactly how this compound interacts with its targets. Compounds with similar structures often work by binding to a target protein and modulating its activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific research. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-3-6(9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVPSMGLQRZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyrrolidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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